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Compound of Interest

Compound Name: 1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B1219350 Get Quote

An In-depth Technical Guide on 1-(4-nitrophenyl)prop-2-en-1-one

This technical guide provides a comprehensive overview of 1-(4-nitrophenyl)prop-2-en-1-one,

a compound of interest to researchers, scientists, and drug development professionals. The

guide details its chemical identity, structural properties, synthesis, and biological activities, with

a focus on its role as a modulator of key signaling pathways.

IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-
(4-nitrophenyl)prop-2-en-1-one.[1] Its chemical structure is depicted below:

Molecular Formula: C₉H₇NO₃[1]
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Physicochemical and Crystallographic Properties
The key physicochemical properties of 1-(4-nitrophenyl)prop-2-en-1-one and the

crystallographic data of a closely related analogue, (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-

one, are summarized in the tables below.

Table 1: Physicochemical Properties of 1-(4-nitrophenyl)prop-2-en-1-one

Property Value Reference

Molecular Weight 177.16 g/mol [1]

Exact Mass 177.042593085 Da [1]

Melting Point 158-164 ºC [2]

XLogP3 2.1 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Table 2: Crystallographic Data for (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one
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Parameter Value Reference

Molecular Formula C₁₅H₁₁NO₃ [3]

Molecular Weight 253.25 [3]

Crystal System Monoclinic [3]

Space Group P2₁/c [3]

a (Å) 6.2139 (10) [3]

b (Å) 13.159 (2) [3]

c (Å) 14.450 (3) [3]

β (°) 92.106 (3) [3]

Volume (Å³) 1180.8 (3) [3]

Z 4 [3]

Density (calculated) (Mg m⁻³) 1.425 [3]

Spectral Data
The following table summarizes the characteristic nuclear magnetic resonance (NMR) spectral

data for derivatives of 1-(4-nitrophenyl)prop-2-en-1-one.

Table 3: NMR Spectral Data for selected 1-(4-nitrophenyl)prop-2-en-1-one Derivatives
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference

(E)-3-(4-

methoxyphenyl)-1-

phenyl prop-2-en-1-

one

7.57-7.64 (m, 4H),

7.45-7.50 (m, 1H),

7.35-7.40 (m, 4H),

6.99-7.06 (m, 2H),

3.90 (s, 3H)

192.94, 158.04,

143.18, 135.06,

132.80, 130.27,

130.17, 129.21,

128.80, 128.33,

127.02, 120.67,

111.58, 55.69

[4]

(E)-1-(4-

methoxyphenyl)-3-(4-

nitrophenyl)-2-

propene-1-one

8.27-8.29 (m, 2H),

8.03-8.05 (m, 2H),

7.78-7.84 (m, 3H),

7.61-7.66 (m, 2H),

7.52-7.55 (m, 2H)

188.81, 147.67,

140.66, 140.36,

136.71, 132.60,

128.43, 128.06,

127.84, 125.11,

123.36

[4][5]

Experimental Protocols
Synthesis of 1-(4-nitrophenyl)prop-2-en-1-one and its
Derivatives
The synthesis of 1-(4-nitrophenyl)prop-2-en-1-one and its derivatives is typically achieved

through a Claisen-Schmidt condensation reaction.[6]

Protocol:

Dissolve 4-nitroacetophenone (1 equivalent) in ethanol.

To this solution, add the desired benzaldehyde derivative (1 equivalent).

Add a 40% aqueous solution of potassium hydroxide (KOH) dropwise to the mixture with

constant stirring at room temperature.[6]

Continue stirring the reaction mixture at room temperature. The reaction progress can be

monitored by thin-layer chromatography.
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Upon completion, dilute the reaction mixture with water and acidify with a 10% solution of

hydrochloric acid (HCl).[6]

Filter the resulting solid precipitate, wash with cold water, and dry.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol or acetic acid.[6]

In-vitro Anti-inflammatory Activity Assay (Inhibition of
Protein Denaturation)
This assay is a common method to evaluate the anti-inflammatory potential of a compound in

vitro.[6]

Protocol:

Prepare a reaction mixture containing 2.8 mL of phosphate-buffered saline (pH 6.4) and 0.2

mL of egg albumin.[6]

Prepare various concentrations of the test compound (e.g., 1-(4-nitrophenyl)prop-2-en-1-
one derivatives) and a reference anti-inflammatory drug (e.g., ibuprofen).

Add 2 mL of each test compound concentration to the reaction mixtures.

Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

After cooling, measure the absorbance of the solutions at 660 nm.

Calculate the percentage inhibition of protein denaturation using the following formula: %

Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x

100

Biological Activity and Mechanism of Action
Inhibition of Neutrophilic Inflammation
Derivatives of 1,3-disubstituted prop-2-en-1-one have been identified as potent inhibitors of

neutrophilic inflammation.[7] These compounds have been shown to suppress the production
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of superoxide anions and the release of elastase in neutrophils stimulated by N-formyl-Met-

Leu-Phe (fMLF).[7][8]

Table 4: Inhibitory Activity of Representative Prop-2-en-1-one Derivatives on Neutrophil

Function

Compound
Superoxide Anion
Inhibition IC₅₀ (µM)

Elastase Release
Inhibition IC₅₀ (µM)

Reference

Compound 2 3.01 ± 0.68 7.78 ± 0.96 [9]

Compound 6a 1.23 1.37 [7][10]

Compound 7 - - [9]

Compound 26a 1.56 - [7][10]

Compound 28 1.73 ± 0.07 2.17 ± 0.30 [9]

Note: Specific structures for numbered compounds can be found in the cited literature.

Modulation of MAPK and Akt Signaling Pathways
The anti-inflammatory effects of 1,3-disubstituted prop-2-en-1-one derivatives are attributed to

their ability to modulate key intracellular signaling pathways, specifically the Mitogen-Activated

Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][8]

Certain derivatives have been shown to inhibit the phosphorylation of c-Jun N-terminal kinase

(JNK) and Akt, while others attenuate the phosphorylation of various MAPKs with minimal

impact on Akt.[7][8]

Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for 1,3-disubstituted prop-

2-en-1-one derivatives in inhibiting fMLF-induced neutrophil activation.
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Caption: Proposed inhibitory mechanism of prop-2-en-1-one derivatives on neutrophil

activation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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